molecular formula C22H27N3O B11380593 N-{5-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B11380593
M. Wt: 349.5 g/mol
InChI Key: SRZQEOKEJIURMX-UHFFFAOYSA-N
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Description

N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core linked to a phenylethyl group and a pentyl chain terminating in an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.

    Extension of the Pentyl Chain: The pentyl chain can be added through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pentyl halide.

    Formation of the Acetamide Group: Finally, the acetamide group can be introduced by reacting the terminal amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzimidazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving benzimidazole derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Phenylethylbenzimidazole: Similar structure but lacks the pentyl chain and acetamide group.

    N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}amine: Similar structure but with an amine group instead of an acetamide group.

Uniqueness

N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[5-[1-(2-phenylethyl)benzimidazol-2-yl]pentyl]acetamide

InChI

InChI=1S/C22H27N3O/c1-18(26)23-16-9-3-6-14-22-24-20-12-7-8-13-21(20)25(22)17-15-19-10-4-2-5-11-19/h2,4-5,7-8,10-13H,3,6,9,14-17H2,1H3,(H,23,26)

InChI Key

SRZQEOKEJIURMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3

Origin of Product

United States

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